1-(3,4-Difluorophenyl)-3-(2-methylprop-2-en-1-yl)thiourea
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Overview
Description
1-(3,4-Difluorophenyl)-3-(2-methylprop-2-en-1-yl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Difluorophenyl)-3-(2-methylprop-2-en-1-yl)thiourea typically involves the reaction of 3,4-difluoroaniline with 2-methylprop-2-en-1-yl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or acetonitrile, under reflux conditions. The product is then purified using standard techniques like recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product. Additionally, solvent recovery and recycling processes are often employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Difluorophenyl)-3-(2-methylprop-2-en-1-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Substituted difluorophenyl derivatives.
Scientific Research Applications
1-(3,4-Difluorophenyl)-3-(2-methylprop-2-en-1-yl)thiourea has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Agriculture: The compound is studied for its herbicidal properties, targeting specific weeds without affecting crops.
Materials Science: It is explored for its use in the synthesis of novel polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3,4-Difluorophenyl)-3-(2-methylprop-2-en-1-yl)thiourea involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes like tyrosine kinases, which play a crucial role in cell signaling and cancer progression. The compound can also interfere with the synthesis of essential proteins in weeds, leading to their selective eradication.
Comparison with Similar Compounds
- 1-(3,4-Dichlorophenyl)-3-(2-methylprop-2-en-1-yl)thiourea
- 1-(3,4-Difluorophenyl)-3-(2-methylprop-2-en-1-yl)urea
- 1-(3,4-Difluorophenyl)-3-(2-methylprop-2-en-1-yl)guanidine
Uniqueness: 1-(3,4-Difluorophenyl)-3-(2-methylprop-2-en-1-yl)thiourea is unique due to the presence of both difluorophenyl and thiourea moieties, which confer distinct chemical reactivity and biological activity. The difluorophenyl group enhances its stability and lipophilicity, while the thiourea moiety provides potential sites for further chemical modifications and interactions with biological targets.
Properties
Molecular Formula |
C11H12F2N2S |
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Molecular Weight |
242.29 g/mol |
IUPAC Name |
1-(3,4-difluorophenyl)-3-(2-methylprop-2-enyl)thiourea |
InChI |
InChI=1S/C11H12F2N2S/c1-7(2)6-14-11(16)15-8-3-4-9(12)10(13)5-8/h3-5H,1,6H2,2H3,(H2,14,15,16) |
InChI Key |
KNJWPUSBALWPNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CNC(=S)NC1=CC(=C(C=C1)F)F |
Origin of Product |
United States |
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